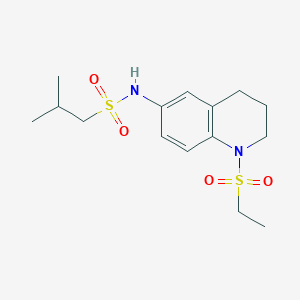
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylpropane-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylpropane-1-sulfonamide is a complex chemical compound with various applications in scientific research, industry, and potentially medicine. The compound consists of an ethylsulfonyl group, a tetrahydroquinoline ring system, and a sulfonamide moiety, which collectively endow it with unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylpropane-1-sulfonamide generally involves multi-step organic reactions. A common route includes:
Formation of the tetrahydroquinoline core via Povarov reaction.
Introduction of the ethylsulfonyl group through sulfonylation.
Coupling with 2-methylpropane-1-sulfonyl chloride to form the final product.
Specific reaction conditions, such as solvents, temperature, and catalysts, are critical in achieving high yields and purity. For instance, the sulfonylation step might require a non-polar solvent and a base like pyridine to proceed efficiently.
Industrial Production Methods
Industrial synthesis typically scales up the laboratory procedures with modifications to optimize cost, yield, and environmental impact. Batch or continuous flow reactors are employed depending on the feasibility and the desired throughput. Efforts are made to minimize hazardous waste and improve the overall atom economy of the process.
化学反应分析
Types of Reactions
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylpropane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl and sulfonamide groups can be potential sites for oxidative modifications.
Reduction: The tetrahydroquinoline ring system is susceptible to reduction reactions, potentially forming dihydro or fully reduced quinoline derivatives.
Substitution: Both aromatic and aliphatic substitution reactions can occur, particularly on the quinoline ring and the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in an acidic or basic medium.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H₂) or lithium aluminium hydride (LiAlH₄).
Substitution: Electrophilic reagents for the quinoline ring, such as nitronium ions or halogens in polar solvents, and nucleophilic reagents like amines for the sulfonamide group.
Major Products
Oxidation: Sulfones or sulfonic acids.
Reduction: Corresponding dihydro or fully reduced quinoline derivatives.
Substitution: New derivatives with substituted functional groups on the quinoline or sulfonamide structures.
科学研究应用
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylpropane-1-sulfonamide has been explored for a variety of scientific research applications:
Chemistry: As a precursor for synthesizing other complex organic compounds and as a reagent in selective organic transformations.
Biology: Investigated for its potential to interact with specific biological targets, such as enzymes and receptors, given its sulfonamide group that can mimic natural substrates or inhibitors.
Medicine: Potential therapeutic applications due to its bioactive sulfonamide group, which has been a staple in drug development for antibacterial and anti-inflammatory agents.
Industry: Utilized in material science for the development of specialized polymers and as an intermediate in fine chemical synthesis.
作用机制
Molecular Targets and Pathways
The mechanism by which N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylpropane-1-sulfonamide exerts its effects typically involves:
Enzyme Inhibition: The sulfonamide group can bind to the active sites of enzymes, mimicking the transition state of substrate molecules and thus inhibiting enzyme activity.
Receptor Interaction: It can act as a ligand for certain receptors, modulating their activity and triggering downstream signaling pathways.
相似化合物的比较
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylpropane-1-sulfonamide shares similarities with other sulfonamide-based compounds, but its unique structure provides distinct advantages:
Unique Tetrahydroquinoline Core: Compared to simpler sulfonamides, the tetrahydroquinoline core offers additional sites for chemical modification and potential interactions with biological targets.
Similar Compounds: Examples include sulfamethoxazole, sulfasalazine, and N-(4-aminophenyl)sulfonamides, which have various applications ranging from antibacterial agents to anti-inflammatory drugs.
属性
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-2-methylpropane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S2/c1-4-23(20,21)17-9-5-6-13-10-14(7-8-15(13)17)16-22(18,19)11-12(2)3/h7-8,10,12,16H,4-6,9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSPWJIQPZLRHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
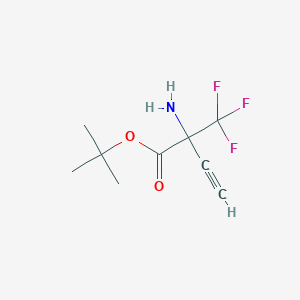
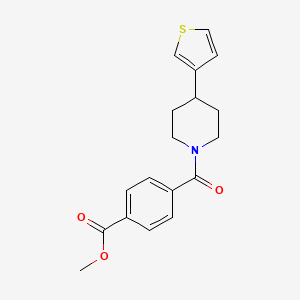
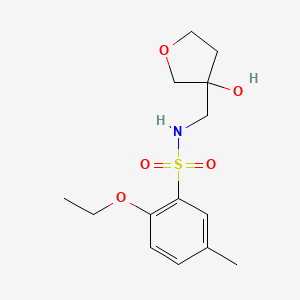
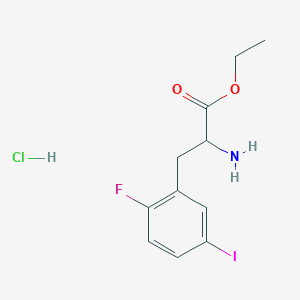
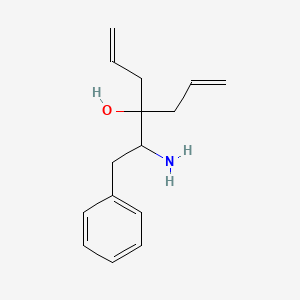
![3-[[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]methyl]benzenesulfonamide](/img/structure/B2739710.png)

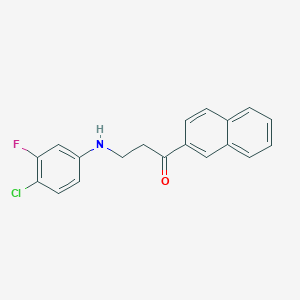
![4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2739715.png)
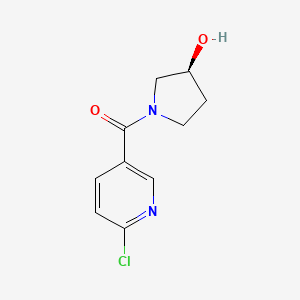
![7-ethoxy-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B2739717.png)

![1-(1,3-Thiazol-2-yl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazin-2-one](/img/structure/B2739721.png)
![(1S,4R,5R)-4-(Iodomethyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B2739725.png)
